Methyldopamine hydrochloride

Description

The exact mass of the compound N-Methyldopamine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 17.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 294897. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

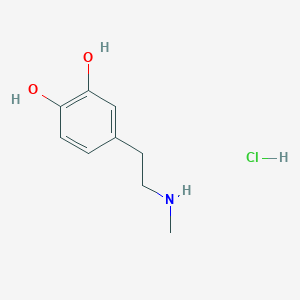

IUPAC Name |

4-[2-(methylamino)ethyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-10-5-4-7-2-3-8(11)9(12)6-7;/h2-3,6,10-12H,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDRZCWRRLKLTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=C(C=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211027 | |

| Record name | Methyldopamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500485 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

62-32-8 | |

| Record name | Methyldopamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyldopamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyldopamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyldopamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxyphenethylmethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEOXYEPINEPHRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV3MG8PAX3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of α-Methyldopa

Disclaimer: This guide details the synthesis of α-methyldopa, also known as methyldopa. The initial request for "methyldopamine hydrochloride" synthesis from L-DOPA has been interpreted as a likely reference to methyldopa, a significant therapeutic derivative of L-DOPA. Direct synthesis from L-DOPA is not a commonly documented industrial route; therefore, this guide presents a well-established pathway from a related precursor.

Introduction

α-Methyldopa ((S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid) is a centrally-acting antihypertensive agent.[1] It is a structural analogue of L-DOPA and functions as a prodrug.[1] Its therapeutic effect is mediated by its conversion in the central nervous system to α-methylnorepinephrine, a "false neurotransmitter" that acts as a potent agonist of presynaptic α2-adrenergic receptors.[2][3] This agonism inhibits adrenergic neuronal outflow, leading to a reduction in sympathetic tone and a decrease in blood pressure.[4][5] This document provides a comprehensive overview of a common synthetic route to α-methyldopa, including detailed experimental protocols, quantitative data, and visual representations of the chemical pathway, experimental workflow, and signaling mechanism.

Section 1: Chemical Synthesis Pathway

A prevalent method for synthesizing methyldopa involves a multi-step process starting from 3,4-dimethoxybenzaldehyde. This route is advantageous as it avoids the use of highly toxic reagents like cyanide, which are employed in other methods. The key stages of this synthesis are condensation, reduction, and deprotection.

Caption: A diagram illustrating the multi-step synthesis of Methyldopa.

Section 2: Experimental Protocols

The following protocols are based on established synthetic methodologies for α-methyldopa.

-

Objective: To form the initial carbon-carbon bond and create the backbone of the target molecule.

-

Procedure:

-

In a suitable reaction vessel, dissolve 3,4-dimethoxybenzaldehyde and 2-acetylamino propionic acid methyl ester in an aprotic solvent (e.g., toluene, THF).

-

Add a base (e.g., sodium methoxide, potassium tert-butoxide) to the mixture to catalyze the condensation reaction.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a suitable acid.

-

Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the crude condensation product.

-

-

Objective: To reduce the hydroxyl group formed during the condensation.

-

Procedure:

-

Dissolve the crude product from Step 1 in a suitable solvent.

-

Add p-toluenesulfonyl chloride to the system and stir.

-

After a set reaction time, introduce a reducing agent, such as sodium borohydride, portion-wise while maintaining the temperature.

-

Continue the reaction until the reduction is complete, as indicated by TLC.

-

Work up the reaction mixture by quenching the excess reducing agent, followed by extraction and purification to isolate the protected methyldopa derivative.

-

-

Objective: To remove the protecting groups (methoxy and acetyl) to yield the final active compound.

-

Procedure:

-

Treat the protected methyldopa derivative from Step 2 with a strong acid, such as hydrobromic acid (HBr).

-

Heat the mixture to reflux to facilitate the cleavage of the ether and amide bonds.

-

Monitor the reaction for completeness.

-

After the reaction is complete, cool the mixture and adjust the pH to precipitate the crude α-methyldopa.

-

Filter the crude product and wash it with a suitable solvent.

-

-

Objective: To obtain high-purity α-methyldopa suitable for pharmaceutical use.

-

Procedure:

-

Dissolve the crude α-methyldopa in a minimal amount of hot solvent (e.g., water or an alcohol-water mixture).

-

Allow the solution to cool slowly to induce crystallization.

-

Filter the purified crystals, wash them with a cold solvent, and dry them under a vacuum to obtain the final product.

-

Section 3: Data Presentation

The following table summarizes typical quantitative data for the synthesis of α-methyldopa. The values are representative and can vary based on specific reaction conditions and scale.

| Step | Product | Typical Yield (%) | Purity (HPLC, %) | Melting Point (°C) |

| 1. Condensation | Intermediate Product | 85-95 | >95 | N/A |

| 2. Reduction | Protected Methyldopa Derivative | 80-90 | >98 | N/A |

| 3. Deprotection | Crude α-Methyldopa | 70-85 | >90 | Variable |

| 4. Purification | Pure α-Methyldopa | 90-98 (of crude) | >99.5 | ~300 (decomposes) |

Section 4: Mandatory Visualizations

Caption: The overall experimental workflow for the synthesis and purification of Methyldopa.

Caption: The metabolic conversion and signaling pathway of Methyldopa.

References

The Multifaceted Mechanism of Action of Alpha-Methyldopamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-methyldopamine is a critical active metabolite of the antihypertensive prodrug alpha-methyldopa. Its mechanism of action is complex, primarily involving its conversion to alpha-methylnorepinephrine, which functions as a "false neurotransmitter" with potent alpha-2 adrenergic agonist activity. This leads to a reduction in central sympathetic outflow and a decrease in blood pressure. Additionally, alpha-methyldopamine exhibits direct effects on dopaminergic systems, including the inhibition of dopamine synthesis and modulation of dopamine release. This technical guide provides a comprehensive overview of the molecular and cellular actions of alpha-methyldopamine, presenting available quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant signaling pathways and metabolic processes.

Introduction

Alpha-methyldopa has been a valuable therapeutic agent for the management of hypertension, particularly in specific patient populations such as pregnant women. Its pharmacological activity is not direct but relies on its metabolic conversion within the central nervous system. The primary metabolic pathway involves the decarboxylation of alpha-methyldopa to alpha-methyldopamine by the enzyme DOPA decarboxylase.[1] Subsequently, dopamine β-hydroxylase converts alpha-methyldopamine to alpha-methylnorepinephrine.[1] This guide focuses on the actions of the intermediate metabolite, alpha-methyldopamine, and its ultimate effector molecule, alpha-methylnorepinephrine, to elucidate the complete mechanism of action.

Metabolic Pathway of Alpha-Methyldopa

The biotransformation of alpha-methyldopa is a crucial prerequisite for its therapeutic effect. The metabolic cascade is a two-step process that occurs within adrenergic neurons.

References

Methyldopamine Hydrochloride as a False Neurotransmitter: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The concept of a "false neurotransmitter" is a cornerstone of neuropharmacology, describing a chemical compound that structurally mimics an endogenous neurotransmitter, is taken up into presynaptic terminals, stored in synaptic vesicles, and released upon neuronal depolarization.[1][2][3] However, unlike the native neurotransmitter, a false transmitter has a lower efficacy at the postsynaptic receptor, leading to an overall attenuation of synaptic transmission. This guide provides a comprehensive technical overview of methyldopamine hydrochloride, a key metabolite of the antihypertensive drug methyldopa, and its role as a classic example of a false neurotransmitter.

Methyldopa has been a valuable therapeutic agent for managing hypertension, particularly in specific patient populations like pregnant women, for decades.[4][5][6] Its mechanism of action is not direct but relies on its metabolic conversion within the central nervous system (CNS) to active metabolites that modulate sympathetic outflow.[4][7][8][9] This document will delve into the metabolic pathways, molecular interactions, and experimental evidence that elucidate the function of methyldopamine and its downstream products as false neurotransmitters. We will explore the quantitative aspects of its pharmacology, detail relevant experimental protocols, and provide visual representations of the key processes involved.

The False Neurotransmitter Mechanism of Methyldopa Metabolites

The antihypertensive effect of methyldopa is primarily attributed to its metabolites, which act centrally to reduce adrenergic outflow from the CNS.[7][8][10] This process involves a series of enzymatic conversions and subsequent interactions with the machinery of neuronal signaling.

Metabolic Activation Pathway

Methyldopa, the L-isomer of alpha-methyldopa, is an analog of L-DOPA.[10] After administration, it crosses the blood-brain barrier and is metabolized within adrenergic neurons through the same enzymatic pathway as endogenous catecholamines:

-

Decarboxylation: Methyldopa is a substrate for the enzyme Aromatic L-amino acid decarboxylase (DOPA decarboxylase), which converts it to alpha-methyldopamine .[10][11][12] This is the initial and crucial step in the formation of the false neurotransmitter.

-

Hydroxylation: Alpha-methyldopamine is then acted upon by dopamine β-hydroxylase (DBH) within synaptic vesicles to form alpha-methylnorepinephrine .[10][12][13]

These metabolites, particularly alpha-methylnorepinephrine, are the primary effectors of methyldopa's pharmacological action.[4][13][14]

Vesicular Uptake, Storage, and Release

Like their endogenous counterparts dopamine and norepinephrine, alpha-methyldopamine and alpha-methylnorepinephrine are recognized by the vesicular monoamine transporter 2 (VMAT-2). They are actively transported into and stored within synaptic vesicles in adrenergic nerve terminals.[1][10][11] This process displaces and replaces the endogenous neurotransmitter, norepinephrine.[10][14]

Upon the arrival of an action potential and subsequent calcium influx, the vesicles fuse with the presynaptic membrane, releasing their contents, including the false neurotransmitter alpha-methylnorepinephrine, into the synaptic cleft.[1][11]

Interaction with Adrenergic Receptors

The released alpha-methylnorepinephrine interacts with adrenergic receptors on both the presynaptic and postsynaptic membranes. The key to its antihypertensive effect lies in its differential activity at alpha-adrenergic receptor subtypes:

-

Presynaptic α2-Adrenergic Receptors: Alpha-methylnorepinephrine is a potent agonist at presynaptic α2-adrenergic receptors.[4][11][13][14] Activation of these autoreceptors initiates a negative feedback loop that inhibits further norepinephrine release from the nerve terminal.[4][11] This is considered the principal mechanism for reducing sympathetic outflow from the CNS.[4][8]

-

Postsynaptic α1-Adrenergic Receptors: Compared to norepinephrine, alpha-methylnorepinephrine is a significantly weaker agonist at postsynaptic α1-receptors, which are primarily responsible for vasoconstriction.[11][15]

Therefore, the synaptic release of alpha-methylnorepinephrine results in potent self-inhibition of neurotransmitter release (via α2 agonism) without causing strong postsynaptic stimulation (due to weak α1 agonism).[11] This combined action leads to a decrease in overall sympathetic tone, reduced peripheral vascular resistance, and a lowering of blood pressure.[4][7][10]

Quantitative Pharmacological Data

The characterization of methyldopamine and its metabolites as false neurotransmitters is supported by quantitative data from pharmacokinetic and pharmacodynamic studies.

Table 1: Pharmacokinetic Properties of Methyldopa

| Parameter | Value | Reference(s) |

| Bioavailability (Oral) | ~25% (Range: 8% to 62%) | [16][17] |

| Time to Peak Plasma Conc. | 3 to 6 hours | [7][18] |

| Time to Max. Hypotensive Effect | 4 to 6 hours (Oral) | [7][8][18] |

| Plasma Half-life (β-phase) | ~1.7 hours (1.02 to 1.69 hours) | [4][16] |

| Protein Binding | < 15% | [16] |

| Metabolism | Extensively in the liver and intestinal cells | [4][8][16] |

| Primary Metabolites | alpha-methyldopamine, alpha-methylnorepinephrine | [8][13][16] |

| Elimination | Primarily renal | [4][16] |

Table 2: Adrenergic Receptor Binding and Potency

| Compound | Receptor Target | Finding | Reference(s) |

| (-)-Methylnorepinephrine | α2-Adrenergic Receptors | 6-7 times more potent than (-)-norepinephrine. | [13][14] |

| (-)-Methylnorepinephrine | α-Adrenergic Receptors | 70-75 times more selective for α2 over α1 receptors compared to norepinephrine. | [13][14] |

| alpha-Methyldopamine | α1, α2, β Receptors | Less potent than other methyldopa metabolites at all three receptor types. | [19] |

| Methyldopa Metabolites | α1-Adrenergic Receptors | Much less potent than epinephrine and norepinephrine. | [19] |

Table 3: Effects on Neurotransmitter Levels

| Experimental Condition | Brain Region / Tissue | Effect | Reference(s) |

| Chronic Methyldopa Admin. (Rats) | Hypothalamus, Medulla Oblongata | Profound depletion of norepinephrine and dopamine. | [14] |

| Chronic Methyldopa Admin. (Rats) | Hypothalamus, Medulla Oblongata | Accumulation of methylnorepinephrine to levels higher than control norepinephrine levels (up to 6x greater in some nuclei). | [13][14] |

| Methyldopa Admin. (Rats) | Serotonergic Synaptosomes | 25% reduction in intrasynaptosomal serotonin (5-HT). | [20] |

| Methyldopa Admin. (Rats) | Rat Striatum | Decreased tissue levels of dopamine via inhibition of tyrosine hydroxylase activity. | [21] |

Experimental Protocols

The elucidation of methyldopamine's role as a false neurotransmitter has relied on a variety of well-established experimental techniques.

In Vivo Neurotransmitter Monitoring: Microdialysis

-

Objective: To measure extracellular levels of neurotransmitters and their metabolites in specific brain regions of living animals following drug administration.

-

Methodology:

-

Animal Model: Typically, rats or mice are used. Spontaneously hypertensive rats (SHR) are often employed for studies on antihypertensive drugs.[22]

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region known for cardiovascular control, such as the nucleus tractus solitarius (NTS) or anterior hypothalamus.[13]

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sampling: Small molecules, including neurotransmitters, diffuse across the semipermeable membrane of the probe and into the flowing aCSF. The resulting fluid, the dialysate, is collected at regular intervals (e.g., every 20 minutes).[23]

-

Drug Administration: Methyldopa is administered systemically (e.g., intravenously or subcutaneously).[14][22]

-

Analysis: The collected dialysate samples are analyzed to quantify the concentrations of norepinephrine, dopamine, methyldopamine, and methylnorepinephrine.

-

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

-

Objective: To separate and quantify catecholamines and their metabolites with high sensitivity and specificity.[23][24]

-

Methodology:

-

Sample Preparation: Microdialysate samples or homogenized tissue extracts are prepared, often with an internal standard.

-

Separation: The sample is injected into an HPLC system equipped with a reverse-phase column. A mobile phase with a specific pH and solvent composition is used to separate the compounds based on their physicochemical properties.

-

Detection: As the separated compounds elute from the column, they are detected by:

-

Electrochemical Detection (ECD): Highly sensitive for electroactive compounds like catecholamines.[23]

-

Fluorescence Detection: Used after derivatization of the amines to form fluorescent products.[23]

-

Mass Spectrometry (MS): Provides definitive identification and quantification based on mass-to-charge ratio.[23]

-

-

Quantification: The concentration of each analyte is determined by comparing its peak area or height to that of known standards.

-

In Vitro Receptor Characterization: Radioligand Binding Assays

-

Objective: To determine the affinity and selectivity of methyldopa metabolites for different adrenergic receptor subtypes.

-

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat forebrain) is homogenized and centrifuged to prepare a membrane fraction rich in receptors.[19]

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]prazosin for α1, [3H]clonidine for α2) that specifically binds to the target receptor.[19]

-

Competition: The incubation is performed in the presence of varying concentrations of an unlabeled competitor drug (e.g., alpha-methylnorepinephrine or norepinephrine).

-

Separation: The reaction is terminated, and receptor-bound radioligand is separated from unbound radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: Competition curves are generated, from which the inhibition constant (Ki) for the competitor drug is calculated. A lower Ki value indicates a higher binding affinity.[14]

-

Conclusion

This compound, as the primary amine metabolite of methyldopa, serves as a critical intermediate in the formation of the pharmacologically active false neurotransmitter, alpha-methylnorepinephrine. The mechanism of action is a classic illustration of the false transmitter hypothesis, involving enzymatic conversion within central adrenergic neurons, vesicular storage and displacement of norepinephrine, and subsequent release. The antihypertensive effect is predominantly mediated by the potent agonist activity of alpha-methylnorepinephrine at presynaptic α2-adrenergic autoreceptors, which suppresses sympathetic outflow from the CNS.[4][13][14] This central action, coupled with a weaker effect at postsynaptic α1-receptors, effectively reduces peripheral vascular resistance and lowers blood pressure.[10][11]

The quantitative data on receptor affinities and neurotransmitter level alterations, derived from robust experimental protocols such as in vivo microdialysis and in vitro binding assays, provide strong evidence for this mechanism. For researchers and drug development professionals, the study of methyldopamine and its derivatives offers valuable insights into the modulation of monoaminergic systems and the design of centrally acting therapeutic agents.

References

- 1. False neurotransmitter - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. What is the mechanism of Methyldopa? [synapse.patsnap.com]

- 5. Methyldopa: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 6. Methyldopa: MedlinePlus Drug Information [medlineplus.gov]

- 7. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Methyldopa Tablets (methyldopa): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 9. Methyldopa. Mechanisms and treatment 25 years later - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]

- 11. brainkart.com [brainkart.com]

- 12. L-DOPA in Parkinson’s Disease: Looking at the “False” Neurotransmitters and Their Meaning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of methyldopa metabolites on amine transmitters and adrenergic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. Video: Drugs Affecting Neurotransmitter Synthesis [jove.com]

- 16. Clinical pharmacokinetics of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. derangedphysiology.com [derangedphysiology.com]

- 18. library.wmuh.nhs.uk [library.wmuh.nhs.uk]

- 19. Differential competition by L-alpha-methyldopa metabolites for adrenergic receptors in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. alpha-Methyldopa metabolism in central serotonergic nerve terminals: effects on serotonin levels, synthesis and release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effect of alpha-methyldopa on dopamine synthesis and release in rat striatum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ahajournals.org [ahajournals.org]

- 23. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]

- 24. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]

The Enzymatic Decarboxylation of Methyldopa to Methyldopamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the enzymatic conversion of methyldopa to methyldopamine, a critical step in the metabolic pathway responsible for the therapeutic effects of the antihypertensive drug, methyldopa. The primary enzyme mediating this conversion is Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC). This document details the kinetic parameters of this enzymatic reaction, provides comprehensive experimental protocols for its study, and illustrates the associated signaling pathway and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

Methyldopa, a widely used antihypertensive agent, particularly in pregnant women, exerts its therapeutic effect through its metabolism to the active compound, alpha-methylnorepinephrine.[1][2] The initial and rate-limiting step in this metabolic cascade is the decarboxylation of methyldopa to alpha-methyldopamine (hereafter referred to as methyldopamine). This reaction is catalyzed by the ubiquitous enzyme, Aromatic L-amino acid decarboxylase (AADC, EC 4.1.1.28), a pyridoxal 5'-phosphate (PLP) dependent enzyme responsible for the synthesis of key neurotransmitters, including dopamine and serotonin.[3][4] Understanding the kinetics and mechanism of this enzymatic conversion is paramount for elucidating the pharmacological profile of methyldopa and for the development of novel therapeutics targeting this pathway.

The Enzyme: Aromatic L-amino Acid Decarboxylase (AADC/DDC)

AADC is a homodimeric enzyme that plays a crucial role in the final step of the biosynthesis of the monoamine neurotransmitters dopamine and serotonin.[3][4] It catalyzes the decarboxylation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopamine and 5-hydroxy-L-tryptophan to serotonin. The enzyme utilizes pyridoxal 5'-phosphate (PLP) as a cofactor, which forms a Schiff base with a lysine residue in the active site.[5] Methyldopa acts as both a substrate and a competitive inhibitor of AADC.[1][6]

Quantitative Data: Enzyme Kinetics

The interaction between methyldopa and DOPA decarboxylase (DDC) has been characterized by specific kinetic parameters. Under aerobic conditions, the reaction can proceed beyond simple decarboxylation to an oxidative deamination, producing 3,4-dihydroxyphenylacetone and ammonia. The kinetic constants for this overall reaction have been determined. Furthermore, the reaction is accompanied by a time- and concentration-dependent inactivation of the enzyme.

| Parameter | Value | Enzyme | Substrate | Conditions | Reference |

| kcat | 5.68 min⁻¹ | Dopa Decarboxylase (DDC) | alpha-methylDopa | Aerobic | [1] |

| Km | 45 µM | Dopa Decarboxylase (DDC) | alpha-methylDopa | Aerobic | [1] |

| kinact | 0.012 min⁻¹ | Dopa Decarboxylase (DDC) | alpha-methylDopa | Aerobic | [1] |

| Ki | 39.3 µM | Dopa Decarboxylase (DDC) | alpha-methylDopa | Aerobic | [1] |

Table 1: Kinetic Parameters for the Interaction of Methyldopa with DOPA Decarboxylase.

Note: The reported kcat and Km values are for the overall reaction leading to 3,4-dihydroxyphenylacetone under aerobic conditions. Under anaerobic conditions, methyldopamine is the primary product and does not accumulate significantly.[1]

Signaling Pathway

The enzymatic conversion of methyldopa to methyldopamine is the initial step in a pathway that ultimately leads to the activation of central alpha-2 adrenergic receptors, resulting in a decrease in sympathetic outflow and blood pressure.

Experimental Protocols

Purification of Recombinant Human DOPA Decarboxylase (DDC)

Objective: To obtain a purified and active DDC enzyme for use in kinetic assays.

Methodology:

-

Expression: Human DDC can be heterologously expressed in Escherichia coli or insect cell lines (e.g., Spodoptera frugiperda, Sf21) using a suitable expression vector (e.g., with a His-tag for purification).[7][8]

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in a lysis buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.2, containing protease inhibitors). Lyse the cells using sonication or a French press.

-

Clarification: Centrifuge the lysate at high speed (e.g., >10,000 x g) to pellet cell debris.

-

Affinity Chromatography: If using a His-tagged protein, load the supernatant onto a Ni-NTA affinity column. Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. Elute the DDC protein with a buffer containing a high concentration of imidazole.

-

Dialysis: Dialyze the eluted protein against a storage buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.2) to remove imidazole and ensure protein stability.

-

Purity Assessment: Analyze the purity of the recombinant protein using SDS-PAGE. A single band at the expected molecular weight (approximately 55 kDa for human DDC) indicates high purity.[8]

-

Concentration Determination: Determine the protein concentration using a standard method such as the Bradford assay or by measuring absorbance at 280 nm.

-

Storage: Store the purified enzyme at -70°C in aliquots to avoid repeated freeze-thaw cycles.[8]

Enzymatic Assay for the Conversion of Methyldopa to Methyldopamine

Objective: To measure the catalytic activity of DDC using methyldopa as a substrate.

Methodology:

This protocol is adapted from methods used for L-DOPA as a substrate and can be optimized for methyldopa.[8]

-

Reaction Mixture Preparation:

-

Prepare an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.2).

-

Prepare a stock solution of pyridoxal 5'-phosphate (PLP) (e.g., 5 mM).

-

Prepare a stock solution of methyldopa (e.g., 5 mM).

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the following:

-

Assay Buffer

-

PLP (to a final concentration of ~100 µM)

-

Purified DDC enzyme (e.g., 5 ng/µL final concentration)

-

-

Pre-incubate the mixture at 37°C for 10 minutes to allow for the formation of the holoenzyme.

-

Initiate the reaction by adding the methyldopa substrate. The final volume and concentrations should be optimized based on the specific activity of the enzyme preparation.

-

Include a control reaction without the enzyme to account for any non-enzymatic conversion.

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by heating at 95-100°C for 2 minutes or by adding a quenching agent like perchloric acid.[8]

-

Product Quantification: Analyze the formation of methyldopamine using one of the methods described below.

Analytical Methods for Product Quantification

Objective: To separate and quantify methyldopa and methyldopamine.

Methodology:

-

Sample Preparation: Centrifuge the terminated reaction mixture to pellet any precipitated protein. The supernatant can be directly injected or further diluted if necessary.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A typical mobile phase could be a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile). The exact composition and gradient will need to be optimized for optimal separation.

-

Flow Rate: Typically around 1 mL/min.

-

Detection: UV detection at a wavelength where both methyldopa and methyldopamine have significant absorbance (e.g., 280 nm). For higher sensitivity and specificity, fluorescence detection or mass spectrometry (LC-MS/MS) can be employed.[9][10]

-

-

Quantification: Create a standard curve using known concentrations of methyldopamine to quantify the amount of product formed in the enzymatic reaction.

Objective: To quantify the product of the DDC reaction using a colorimetric assay.

Methodology:

This method is based on the derivatization of the amine product (methyldopamine).

-

Derivatization: After stopping the enzymatic reaction, add a derivatizing agent such as trinitrobenzene sulfonic acid (TNBS) to the reaction mixture.[8]

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 20 minutes) to allow for the colorimetric reaction to complete.

-

Measurement: Measure the absorbance of the resulting colored product at the appropriate wavelength (e.g., 340 nm for the TNBS adduct).[8]

-

Quantification: Generate a standard curve with known concentrations of methyldopamine that have undergone the same derivatization process to determine the concentration of the product in the enzymatic assay.

Experimental Workflow

The following diagram illustrates a typical workflow for studying the enzymatic conversion of methyldopa to methyldopamine.

Conclusion

The enzymatic conversion of methyldopa to methyldopamine by Aromatic L-amino acid decarboxylase is a cornerstone of its pharmacological action. This technical guide has provided a comprehensive overview of this process, including the underlying enzyme kinetics, the subsequent signaling pathway, and detailed experimental protocols for its investigation. By offering structured data and clear, actionable methodologies, this document aims to facilitate further research into the metabolism and mechanism of action of methyldopa and to support the development of related therapeutic agents. The provided diagrams offer visual aids to better understand the complex relationships and workflows involved in this area of study.

References

- 1. Reaction of dopa decarboxylase with alpha-methyldopa leads to an oxidative deamination producing 3,4-dihydroxyphenylacetone, an active site directed affinity label - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 4. Interaction of Human Dopa Decarboxylase with L-Dopa: Spectroscopic and Kinetic Studies as a Function of pH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 6. A new spectrophotometric method for the determination of methyldopa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Open conformation of human DOPA decarboxylase reveals the mechanism of PLP addition to Group II decarboxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Stereospecific Synthesis of Methyldopamine Hydrochloride Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereospecific synthesis of (R)- and (S)-α-methyldopamine hydrochloride, crucial isomers in pharmaceutical research and development. The document details two primary strategies for obtaining these enantiomerically pure compounds: asymmetric synthesis and chiral resolution of a racemic mixture. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate practical application in a laboratory setting.

Introduction

α-Methyldopamine, a catecholaminergic agent, possesses a chiral center, leading to the existence of two enantiomers: (R)-α-methyldopamine and (S)-α-methyldopamine. These isomers can exhibit distinct pharmacological and toxicological profiles, making the development of stereospecific synthetic routes essential for targeted drug design and therapeutic efficacy. This guide explores established methodologies to selectively synthesize or separate these isomers, providing researchers with the necessary information to produce enantiopure α-methyldopamine hydrochloride for further investigation.

Asymmetric Synthesis of α-Methyldopamine Hydrochloride

Asymmetric synthesis offers a direct route to a specific enantiomer, avoiding the loss of 50% of the material inherent in resolving a racemate. A common strategy involves the asymmetric reductive amination of a prochiral ketone, such as 3,4-dimethoxyphenylacetone, using a chiral auxiliary or catalyst.

General Reaction Pathway

The synthesis commences with the reaction of 3,4-dimethoxyphenylacetone with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form a chiral imine. Subsequent diastereoselective reduction of this imine, followed by hydrogenolysis to remove the chiral auxiliary, yields the desired enantiomer of α-methyldopamine with protected hydroxyl groups. Final deprotection and salt formation afford the target hydrochloride salt.

Experimental Protocol: Asymmetric Reductive Amination

This protocol is a representative example based on established chemical transformations.

-

Imine Formation: In a round-bottom flask, dissolve 3,4-dimethoxyphenylacetone (1.0 eq) in toluene. Add the chosen chiral amine (e.g., (R)-(+)-α-methylbenzylamine, 1.1 eq). Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting ketone is consumed.

-

Diastereoselective Reduction: Cool the reaction mixture to 0 °C. Add a solution of sodium borohydride (1.5 eq) in ethanol dropwise. Stir the reaction at room temperature until the imine is fully reduced (monitor by TLC).

-

Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Hydrogenolysis: Dissolve the crude product in methanol and add palladium on carbon (10 mol%). Hydrogenate the mixture at a suitable pressure (e.g., 50 psi) until the chiral auxiliary is completely cleaved.

-

Deprotection: Remove the catalyst by filtration. Concentrate the filtrate and dissolve the residue in a suitable solvent like dichloromethane. Add a solution of hydrogen bromide in acetic acid or boron tribromide at low temperature to cleave the methyl ether protecting groups.

-

Salt Formation and Isolation: After deprotection is complete, quench the reaction carefully. Adjust the pH to basic and extract the free amine into an organic solvent. Dry the organic layer and bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salt. Filter the solid, wash with a cold solvent, and dry under vacuum to yield the desired enantiomer of α-methyldopamine hydrochloride.

Quantitative Data

The following table summarizes typical data for the asymmetric synthesis of α-methyldopamine hydrochloride.

| Step | Reagents & Conditions | Yield (%) | Enantiomeric Excess (ee %) |

| Imine Formation | Toluene, reflux | >95 (crude) | - |

| Reduction | NaBH4, Ethanol, 0 °C to RT | 85-90 | 80-95 (de) |

| Hydrogenolysis | H2, 10% Pd/C, Methanol | 90-95 | >98 |

| Deprotection & Salt Formation | HBr or BBr3, then HCl | 75-85 | >98 |

| Overall | 55-70 | >98 |

Chiral Resolution of Racemic α-Methyldopamine Hydrochloride

Chiral resolution is a classical and widely used method for separating enantiomers. It involves the reaction of a racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by their different physical properties, such as solubility.

General Principle

Racemic α-methyldopamine is reacted with an enantiomerically pure chiral acid, such as a derivative of tartaric acid (e.g., (-)-dibenzoyl-L-tartaric acid or (+)-di-p-toluoyl-D-tartaric acid), to form a pair of diastereomeric salts. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization. The less soluble diastereomer crystallizes out, and the desired enantiomer of α-methyldopamine is then liberated from the salt by treatment with a base.

Experimental Protocol: Chiral Resolution with (-)-Dibenzoyl-L-tartaric Acid

This protocol provides a general procedure for the resolution of racemic α-methyldopamine.

-

Diastereomeric Salt Formation: Dissolve racemic α-methyldopamine (1.0 eq) in a suitable solvent such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of (-)-dibenzoyl-L-tartaric acid in the same solvent, warming gently if necessary.

-

Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool to room temperature and then place it in a refrigerator or ice bath to facilitate crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. The mother liquor, containing the more soluble diastereomer, can be processed separately to recover the other enantiomer.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., 1 M NaOH solution) until the solid dissolves and the solution becomes basic. Extract the liberated free amine into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Salt Formation and Isolation: Wash the organic extract with brine, dry it over anhydrous sodium sulfate, and filter. Bubble dry hydrogen chloride gas through the filtrate to precipitate the desired enantiomer of α-methyldopamine hydrochloride. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Quantitative Data

The efficiency of a chiral resolution process is highly dependent on the specific resolving agent, solvent system, and crystallization conditions. The following table provides representative data.

| Step | Reagents & Conditions | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee %) of Liberated Amine |

| Salt Formation & Crystallization | (-)-Dibenzoyl-L-tartaric acid, Methanol | 35-45 (per enantiomer) | >95 |

| Liberation & HCl Salt Formation | NaOH, HCl | 85-95 | >98 |

| Overall (per enantiomer) | 30-40 | >98 |

Characterization of Enantiomers

The enantiomeric purity of the synthesized α-methyldopamine hydrochloride isomers should be determined using appropriate analytical techniques.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining enantiomeric excess. A chiral stationary phase is used to separate the two enantiomers, and the ratio of their peak areas gives the ee.

-

Polarimetry: The specific rotation of the plane of polarized light is measured for a solution of the synthesized enantiomer. The value is compared to the known specific rotation of the pure enantiomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers, allowing for their quantification.

Conclusion

This technical guide has outlined two effective methodologies for the stereospecific synthesis of (R)- and (S)-α-methyldopamine hydrochloride. Asymmetric synthesis provides a more direct and efficient route to a single enantiomer, while chiral resolution remains a robust and widely applicable technique. The choice of method will depend on factors such as the availability of starting materials, scalability requirements, and the desired enantiomeric purity. The detailed protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and development of chiral pharmaceuticals.

An In-depth Technical Guide to the Chemical Properties and Stability of Methyldopamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyldopamine hydrochloride, also known as N-methyldopamine hydrochloride or epinine hydrochloride, is a catecholamine derivative of significant interest in pharmacological research and drug development. Structurally similar to the endogenous neurotransmitter dopamine, it serves as a precursor to adrenaline in the adrenal medulla and exhibits agonist activity at the dopamine D1 receptor.[1] Its biological activity, coupled with its utility in surface coating applications, makes a thorough understanding of its chemical properties and stability profile essential for researchers.

This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, outlines its stability under various conditions, and details experimental protocols for its analysis. The information is intended to support research and development activities, from fundamental laboratory studies to the formulation of stable pharmaceutical products.

Chemical and Physical Properties

This compound is the salt form of N-methyldopamine, which enhances its solubility in aqueous media.[2] Key identifying and physical properties are summarized below.

Identification

| Property | Value |

|---|---|

| Chemical Name | 4-[2-(Methylamino)ethyl]benzene-1,2-diol hydrochloride |

| Common Names | N-Methyldopamine hydrochloride, Epinine hydrochloride, Deoxyepinephrine hydrochloride |

| CAS Number | 62-32-8 |

| Molecular Formula | C₉H₁₄ClNO₂ |

| Molecular Weight | 203.67 g/mol |

| Appearance | White to light brown/gray crystalline solid[1][3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available, specific experimental values for properties like pKa are not widely reported for the N-methylated form and are often inferred from the parent compound, dopamine.

| Property | Value | Remarks |

| Melting Point | 174-176°C[3] | |

| Solubility | ||

| Water | ≥ 100 mg/mL (490.99 mM)[1] | Freely soluble.[4] |

| Methanol | Soluble[5][6] | |

| Ethanol | Soluble[4] | For the related dopamine HCl, solubility is ~1 mg/mL.[7] |

| DMSO | Soluble | For the related dopamine HCl, solubility is ~30 mg/mL.[7] |

| pKa | Not explicitly found | The pKa of the catechol hydroxyl groups and the secondary amine are expected to be similar to other catecholamines. |

| UV-Vis Absorbance | ~280 nm | In 0.1 M HCl, characteristic of the catechol moiety.[4] |

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and formulation. As a catecholamine, it is susceptible to degradation, primarily through oxidation.

Storage and Handling

For long-term storage, this compound should be kept at 2-8°C, sealed from moisture, and protected from light.[3] Stock solutions, particularly in aqueous buffers, are not recommended for storage for more than one day.[7] For longer-term storage in solvent, it is recommended to store aliquots at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1]

Degradation Pathways

-

Oxidation: This is the primary degradation pathway for catecholamines. The hydroxyl groups on the catechol ring can be oxidized to form quinones, which can then undergo further reactions, leading to colored degradation products and polymerization. This process can be accelerated by light, heat, alkaline pH, and the presence of metal ions.

-

Photodegradation: Exposure to light, particularly UV light, can promote the oxidation of the catechol moiety.

-

Thermal Degradation: Elevated temperatures can increase the rate of oxidative degradation.

-

pH-Dependent Degradation: Catecholamines are generally more stable in acidic conditions. As the pH increases, the susceptibility to oxidation significantly increases.

A solution of the related compound, methyldopate hydrochloride, was observed to become discolored after 98 days when stored at 24°C, indicating degradation.[8]

Experimental Protocols

This section outlines general experimental protocols for the analysis of this compound. These are based on established methods for catecholamines and related compounds.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

General Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Heat at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Heat at a controlled temperature (e.g., 60-80°C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a defined period.

-

Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 80-100°C) for a defined period.

-

Photolytic Degradation: Expose the solid drug substance or a solution to a combination of UV and visible light in a photostability chamber.

-

-

Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method (see section 4.2).

Workflow for Forced Degradation Studies:

Caption: Workflow for conducting forced degradation studies.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.

Instrumentation:

-

HPLC system with a UV or electrochemical detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

-

A common mobile phase for catecholamine analysis consists of a mixture of an aqueous buffer (e.g., phosphate or citrate buffer) at an acidic pH (e.g., pH 2.5-3.5) and an organic modifier (e.g., methanol or acetonitrile). Ion-pairing agents like octanesulfonic acid may be added to improve peak shape and retention.

Example Isocratic Mobile Phase: 20 mM sodium phosphate buffer (pH 3.0) with 1 mM sodium octanesulfonate and 10% methanol.

Detection:

-

UV Detection: Wavelength set at approximately 280 nm.[4]

-

Electrochemical Detection: A more sensitive and selective method for catecholamines. The potential of the working electrode is typically set between +0.6 V and +0.8 V.

Procedure:

-

Prepare the mobile phase and degas it.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Prepare standard solutions of this compound and samples from the forced degradation studies in the mobile phase.

-

Inject the samples and standards onto the HPLC system.

-

Record the chromatograms and determine the retention times and peak areas.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry can be used for quantitative analysis, particularly for determining the concentration of the drug in dissolution studies or for simple assays where significant degradation is not expected.

Procedure:

-

Prepare a standard curve by measuring the absorbance of a series of this compound solutions of known concentrations in a suitable solvent (e.g., 0.1 M HCl) at the wavelength of maximum absorbance (~280 nm).

-

Prepare the sample solution and measure its absorbance at the same wavelength.

-

Calculate the concentration of the sample using the standard curve.

Synthesis

A plausible synthetic route to this compound can be adapted from methods used for similar catecholamines. One common approach involves the reductive amination of 3,4-dihydroxyphenylacetone. A more direct route could involve the N-methylation of dopamine.

Illustrative Synthetic Pathway:

Caption: A plausible synthetic route to this compound.

Signaling Pathway

This compound acts as an agonist at the dopamine D1 receptor, which is a G-protein coupled receptor (GPCR). The D1 receptor is canonically coupled to the Gs alpha subunit (Gαs) or the G-olfactory alpha subunit (Gαolf).[9][10]

Mechanism of Action:

-

Receptor Binding: Methyldopamine binds to and activates the D1 receptor.

-

G-Protein Activation: This activation leads to a conformational change in the receptor, which in turn activates the associated Gαs/olf protein by promoting the exchange of GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs/olf subunit dissociates from the βγ subunits and activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of the catalytic subunits.

-

Downstream Phosphorylation: Activated PKA then phosphorylates various downstream target proteins, such as DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa) and the transcription factor CREB (cAMP response element-binding protein), leading to changes in neuronal excitability, gene expression, and synaptic plasticity.[9][11][12]

Dopamine D1 Receptor Signaling Pathway:

Caption: The signaling cascade initiated by this compound at the D1 receptor.

Conclusion

This compound is a valuable compound for both pharmacological research and material science applications. Its chemical properties are largely defined by its catecholamine structure, making it soluble in polar solvents but also susceptible to oxidative degradation. Proper storage and handling are crucial to maintain its integrity. While specific quantitative data on its pKa and degradation kinetics are limited in the public domain, the provided experimental protocols offer a framework for generating this critical information. A thorough understanding of its D1 receptor-mediated signaling pathway provides a basis for interpreting its biological effects. This guide serves as a foundational resource for professionals working with this compound, enabling more informed experimental design and product development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS 62-32-8: this compound | CymitQuimica [cymitquimica.com]

- 3. n-methyldopamine hydrochloride | CAS#:62-32-8 | Chemsrc [chemsrc.com]

- 4. uspbpep.com [uspbpep.com]

- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 6. lookchem.com [lookchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Stability of pediatric liquid dosage forms of ethacrynic acid, indomethacin, methyldopate hydrochloride, prednisone and spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Alpha-Methyldopamine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of alpha-methyldopamine research. It details the compound's origins as a metabolite of the antihypertensive drug methyldopa, its mechanism of action as a "false neurotransmitter," and the key experimental findings that have shaped our understanding of its pharmacology. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of its biochemical pathways.

Discovery and Early Research

The story of alpha-methyldopamine is intrinsically linked to the development of methyldopa (Aldomet), an important antihypertensive agent introduced in the 1960s. Initially, it was hypothesized that methyldopa lowered blood pressure by inhibiting the enzyme DOPA decarboxylase, thereby reducing the production of the pressor amine, norepinephrine. However, subsequent research revealed a more complex and elegant mechanism of action, placing alpha-methyldopamine at the center of the pharmacological effect.

Pioneering work by researchers such as Sidney Udenfriend and Carl Sjoerdsma at the NIH was instrumental in elucidating this pathway. They discovered that methyldopa itself was not the active agent but rather a prodrug that undergoes enzymatic conversion in the brain.

The "False Neurotransmitter" Hypothesis

The central hypothesis that emerged was that methyldopa is metabolized into alpha-methyldopamine, which is then further converted to alpha-methylnorepinephrine. This latter compound, acting as a "false neurotransmitter," displaces norepinephrine from its storage vesicles and acts as an agonist at presynaptic α2-adrenergic receptors in the central nervous system. This stimulation of central α2-adrenergic receptors leads to a reduction in sympathetic outflow from the brain, resulting in decreased blood pressure.

Key Experimental Protocols and Methodologies

The elucidation of alpha-methyldopamine's role involved a series of elegant experiments. Below are the methodologies for some of the key studies that were foundational to this research.

Protocol: In Vivo Metabolism of Methyldopa

A critical step in understanding the pharmacology of methyldopa was to trace its metabolic fate in vivo. The following protocol is a generalized representation of the methods used in early studies.

Objective: To identify the metabolic products of 14C-labeled methyldopa in animal models.

Methodology:

-

Radiolabeling: Methyldopa is synthesized with a Carbon-14 label to allow for tracing.

-

Animal Administration: The 14C-methyldopa is administered to laboratory animals (e.g., rats or dogs), typically via intravenous or oral routes.

-

Sample Collection: Urine, feces, and various tissues (including brain, heart, and adrenal glands) are collected at timed intervals.

-

Extraction of Catecholamines: Tissues are homogenized in a solution of perchloric acid to precipitate proteins. The supernatant, containing the catecholamines, is then collected.

-

Chromatographic Separation: The extracts are subjected to column chromatography (e.g., on alumina or Dowex-50 resin) to separate the different catecholamine fractions.

-

Identification and Quantification: The separated fractions are then analyzed by techniques such as paper chromatography or fluorimetry. The radioactivity of each spot or fraction is measured using a scintillation counter to quantify the amount of each metabolite. The identity of the metabolites (including alpha-methyldopamine and alpha-methylnorepinephrine) is confirmed by comparing their chromatographic behavior to that of authentic standards.

Workflow for in vivo metabolism studies of methyldopa.

Protocol: Radioreceptor Binding Assay for α2-Adrenergic Receptors

To determine the affinity of alpha-methyldopamine and its metabolites for adrenergic receptors, radioreceptor binding assays were employed.

Objective: To measure the binding affinity of alpha-methyldopamine to α2-adrenergic receptors in brain tissue.

Methodology:

-

Tissue Preparation: Brain tissue (e.g., from rats or mice) is homogenized in a cold buffer solution (e.g., Tris-HCl). The homogenate is then centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.

-

Radioligand: A radiolabeled ligand with high affinity and specificity for the α2-adrenergic receptor is used, such as [3H]clonidine.[1][2][3]

-

Binding Assay: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (e.g., alpha-methyldopamine, alpha-methylnorepinephrine, or norepinephrine).

-

Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the inhibition constant (Ki) or the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) can be calculated. This provides a measure of the drug's affinity for the receptor.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from various studies on alpha-methyldopamine and related compounds.

Table 1: Receptor Binding Affinities (Ki in nM)

| Compound | α1-Adrenergic Receptor ([3H]WB-4101) | α2-Adrenergic Receptor ([3H]clonidine) |

| (-)-Epinephrine | ~10 | ~5 |

| (-)-Norepinephrine | ~15 | ~20 |

| (+/-)-Methylnorepinephrine | ~50 | ~10 |

| (+/-)-Methylepinephrine | >100 | ~30 |

| Methyldopa | >1000 | >1000 |

Data are approximate values compiled from multiple sources for comparative purposes.[4]

Table 2: Pharmacokinetic Properties of Methyldopa

| Parameter | Value |

| Bioavailability | ~50% |

| Peak Plasma Concentration | 3-6 hours |

| Half-life | ~1.7 hours |

| Volume of Distribution | 0.19-0.32 L/kg |

| Excretion | Primarily renal |

Data from studies in humans.[5]

Signaling Pathways

Alpha-methyldopamine is a precursor to the active metabolite, alpha-methylnorepinephrine, which exerts its effects through the α2-adrenergic receptor signaling pathway in the central nervous system.

Metabolic Conversion of Methyldopa

Methyldopa is transported into adrenergic neurons where it is metabolized by the same enzymatic pathway as endogenous L-DOPA.

Metabolic pathway of methyldopa to its active form.[6][7]

Presynaptic α2-Adrenergic Receptor Signaling

Alpha-methylnorepinephrine acts as an agonist at presynaptic α2-adrenergic receptors on noradrenergic neurons in the brainstem. This activation leads to a decrease in the release of norepinephrine.

Presynaptic α2-adrenergic receptor signaling cascade.

Historical Significance and Conclusion

The discovery of alpha-methyldopamine's role as the active metabolite of methyldopa was a landmark in pharmacology. It established the concept of "false neurotransmitters" and highlighted the potential for prodrug strategies in drug development. This research not only provided a novel and effective treatment for hypertension but also deepened our understanding of the sympathetic nervous system and the biochemical basis of blood pressure regulation.[6]

While the use of methyldopa has declined with the advent of newer antihypertensive agents with more favorable side-effect profiles, the story of alpha-methyldopamine remains a classic example of pharmacological discovery. The experimental approaches used to unravel its mechanism of action laid the groundwork for future research in neuropharmacology and drug metabolism. The continued study of compounds like alpha-methyldopamine and their interactions with adrenergic receptors is crucial for the development of new therapeutic agents targeting the sympathetic nervous system.

References

- 1. scite.ai [scite.ai]

- 2. Effect of alpha-methyldopa on alpha-noradrenergic receptor binding sites in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. alpha-Methylepinephrine, a methyldopa metabolite that binds to alpha-receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]

- 7. Methyldopa - Wikipedia [en.wikipedia.org]

The Sympathetic Synapse Subverted: A Technical Guide to Methyldopamine Hydrochloride's Role in the Sympathetic Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyldopamine, a primary active metabolite of the antihypertensive drug methyldopa, plays a pivotal role in the modulation of the sympathetic nervous system. This technical guide provides an in-depth examination of the molecular mechanisms underpinning the action of methyldopamine hydrochloride. It delves into its function as a "false neurotransmitter," its interaction with adrenergic receptors, and its ultimate impact on sympathetic outflow. This document synthesizes quantitative data, details key experimental protocols for its study, and presents visual representations of its signaling pathways and metabolic conversion to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

The sympathetic nervous system is a critical regulator of cardiovascular homeostasis, primarily through the actions of the neurotransmitter norepinephrine. Pharmacological modulation of this system has been a cornerstone of hypertension therapy for decades. Methyldopa, and by extension its active metabolites, represents a classic example of targeted interference with sympathetic signaling. While often referred to in the context of its prodrug, methyldopa, the direct actions of its metabolites, particularly α-methyldopamine and its subsequent product α-methylnorepinephrine, are the key effectors of its therapeutic action. This guide will focus on the synthesis, mechanism of action, and experimental evaluation of methyldopamine and its derivatives in the context of sympathetic neurotransmission.

Mechanism of Action: The False Neurotransmitter Hypothesis

The central mechanism by which methyldopa, and subsequently methyldopamine, exerts its effects is through the "false neurotransmitter" hypothesis.[1] Methyldopa, an analog of L-DOPA, is actively transported into central adrenergic neurons where it undergoes a two-step metabolic conversion.

Metabolic Conversion of Methyldopa

-

Decarboxylation: L-aromatic amino acid decarboxylase (AADC), the same enzyme that converts L-DOPA to dopamine, metabolizes methyldopa to α-methyldopamine.[1]

-

Hydroxylation: Dopamine β-hydroxylase (DBH) then converts α-methyldopamine to α-methylnorepinephrine.[2]

This metabolic cascade is crucial as α-methylnorepinephrine is the primary pharmacologically active metabolite.[3]

Actions at the Synapse

α-Methylnorepinephrine acts as a "false neurotransmitter" by being packaged into presynaptic vesicles and released upon neuronal stimulation, effectively displacing the endogenous neurotransmitter, norepinephrine.[1] The key to its therapeutic effect lies in its potent agonism at presynaptic α2-adrenergic receptors.[3] Stimulation of these autoreceptors inhibits further norepinephrine release from the presynaptic terminal, leading to a reduction in sympathetic outflow from the central nervous system. This decrease in central sympathetic signaling results in reduced peripheral vascular resistance and a lowering of blood pressure.[3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data related to the pharmacokinetics and pharmacodynamics of methyldopa and its metabolites.

Pharmacokinetic Parameters of Methyldopa

| Parameter | Value | Reference |

| Bioavailability | ~50% | [2] |

| Time to Peak Plasma Concentration | 3-6 hours | [3] |

| Volume of Distribution | 0.19 - 0.32 L/kg | [3] |

| Plasma Protein Binding | <15% | [3] |

| Elimination Half-life | ~1.7 hours | [4] |

Binding Affinity of α-Methylnorepinephrine

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of methyldopamine and its effects.

Synthesis of α-Methyldopamine Hydrochloride

A detailed, step-by-step synthesis protocol for α-methyldopamine hydrochloride is not explicitly available in the provided search results. The following is a generalized approach based on the metabolic pathway.

Principle: This synthesis would typically involve the decarboxylation of methyldopa.

Generalized Steps:

-

Protection of Catechol Group: The hydroxyl groups of methyldopa would likely need to be protected to prevent side reactions.

-

Decarboxylation: The protected methyldopa would then undergo decarboxylation, potentially through a Curtius or a similar rearrangement, to yield the protected α-methyldopamine.

-

Deprotection: Removal of the protecting groups would yield α-methyldopamine.

-

Salt Formation: Treatment with hydrochloric acid would then form the hydrochloride salt.

For a precise and reproducible protocol, further consultation of synthetic chemistry literature is recommended.

In Vitro Norepinephrine Release Assay from PC12 Cells

Principle: This assay measures the ability of a compound to modulate the release of norepinephrine from cultured PC12 cells, a common model for sympathetic neurons.

Methodology:

-

Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal calf serum.

-

Loading with [3H]-Norepinephrine: Cells are incubated with [3H]-norepinephrine to allow for its uptake into synaptic vesicles.

-

Wash: The cells are washed to remove extracellular [3H]-norepinephrine.

-

Stimulation: The cells are stimulated to release norepinephrine, typically with a high concentration of potassium chloride (e.g., 56 mM KCl) in the presence and absence of the test compound (e.g., α-methylnorepinephrine).

-

Quantification: The amount of [3H]-norepinephrine released into the medium is quantified using a scintillation counter. The results are expressed as a percentage of the total cellular [3H]-norepinephrine.[5][6]

L-Aromatic Amino Acid Decarboxylase (AADC) Activity Assay

Principle: This assay measures the activity of AADC by quantifying the conversion of a substrate (L-DOPA) to its product (dopamine).

Methodology:

-

Sample Preparation: Plasma or tissue homogenates are used as the source of the enzyme.

-

Reaction Mixture: The sample is incubated with L-DOPA as the substrate and pyridoxal-5'-phosphate as a cofactor in a suitable buffer (e.g., phosphate buffer, pH 7.2).

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 20 minutes).

-

Reaction Termination: The reaction is stopped by the addition of an acid (e.g., perchloric acid).

-

Quantification of Dopamine: The amount of dopamine produced is quantified by high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[7][8]

Dopamine β-Hydroxylase (DBH) Activity Assay

Principle: This assay measures the activity of DBH by quantifying the conversion of dopamine to norepinephrine.

Methodology:

-

Sample Preparation: Serum, plasma, or tissue homogenates can be used as the enzyme source.

-

Reaction Mixture: The sample is incubated with dopamine as the substrate, ascorbic acid as a cofactor, and other components such as catalase and fumarate in a buffered solution (e.g., acetate buffer, pH 5.0).

-

Incubation: The reaction is incubated at 37°C for a specified time.

-

Reaction Termination: The reaction is stopped, often by the addition of a chelating agent like EDTA.

-

Quantification of Norepinephrine: The norepinephrine produced is quantified using HPLC-ECD.[9]

Methyldopate Hydrochloride vs. Methyldopa

Methyldopate hydrochloride is the ethyl ester of methyldopa. It is a more water-soluble form of the drug, which makes it suitable for intravenous administration.[10] In the body, methyldopate hydrochloride is rapidly hydrolyzed to methyldopa, which then enters the metabolic pathway described above to form the active metabolite, α-methylnorepinephrine.[11] Therefore, methyldopate hydrochloride acts as a prodrug of methyldopa.

Conclusion